3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde” is an organic compound with the molecular formula C11H22O3Si . It has a molecular weight of 230.38 . The compound is also known by its IUPAC name, 3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22O3Si/c1-10(2,3)15(4,5)14-11(8-12)6-7-13-9-11/h8H,6-7,9H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound has a molecular weight of 230.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Detection of Chemical Warfare Agents
One application involves the synthesis of a new (E)-pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime for the detection of chemical warfare nerve agents, such as O-isopropyl methylphosphonofluoridate (GB) and O-pinacolyl methylphosphonofluoridate (GD). This compound allows for rapid and visible detection of these agents, demonstrating its potential in defense and security technologies (Lee, Byun, & Lee, 2012).
Organic Synthesis and Transformation
In organic chemistry, the compound has been used in the oxidation of allylsilanes derived from γ-formyl-substituted cyclopentene, showcasing its role in complex organic transformations and synthesis processes. This particular application highlights the compound's versatility in facilitating the formation of products through tandem-type isomerization/oxidation transformations (Gimazetdinov, Al’mukhametov, & Miftakhov, 2020).
Synthesis of Propargylic Epoxides
Additionally, it has been utilized in the synthesis of novel enantiopure propargylic epoxides, indicating its significance in the creation of stereochemically complex molecules. This is crucial for the development of compounds with potential applications in pharmaceuticals, agrochemicals, and material sciences (Kanger, Liiv, Pehk, & Lopp, 1993).
Asymmetric Synthesis and Induction
The compound also plays a role in asymmetric synthesis, where derivatives have been shown to be highly diastereoselective, providing a pathway to synthesize compounds with specific stereochemical configurations. This has implications for the synthesis of biologically active molecules where stereochemistry is a critical factor (Paquette, Bennett, Chhatriwalla, & Isaac, 1997).
Isomerization Studies
Research on isomerization of the tert-butyldimethylsilyl group in ribonucleosides in solution provides insights into nucleoside chemistry, essential for understanding RNA structure and function. This research demonstrates the compound's role in studying nucleoside modifications and their implications for biological processes (Olgivie & Entwistle, 1981).
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxyoxolane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-10(2,3)15(4,5)14-11(8-12)6-7-13-9-11/h8H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBBGHNPRWMKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCOC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168724-86-3 |
Source
|
Record name | 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.